(3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
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Description
(3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C27H26N2O6 and its molecular weight is 474,52 g/mole. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Z-Dbu(Fmoc) (S) is the amino group in the peptide chain during Solid Phase Peptide Synthesis (SPPS) . The compound acts as a protecting group for the amino group, preventing it from engaging in undesired side reactions during the synthesis process .
Mode of Action
Z-Dbu(Fmoc) (S) operates by protecting the amino group in the peptide chain. The protection is achieved by the formation of a carbamate linkage between the Fmoc group and the amino group . This protection allows for the selective addition of amino acids to the peptide chain during SPPS . The Fmoc group is then removed by a base , such as piperidine or a combination of piperazine and DBU , which results in the unmasking of the amino group, ready for the next cycle of peptide elongation .
Biochemical Pathways
The key biochemical pathway involved in the action of Z-Dbu(Fmoc) (S) is the peptide synthesis in SPPS . The compound plays a crucial role in the elongation of the peptide chain by protecting the amino group, allowing for the selective addition of amino acids . The removal of the Fmoc group then enables the continuation of the peptide synthesis process .
Pharmacokinetics
The efficiency of the fmoc deprotection process, which can be completed in less than a minute , is a critical factor influencing the overall speed and efficiency of the peptide synthesis process.
Result of Action
The result of the action of Z-Dbu(Fmoc) (S) is the successful synthesis of peptides with reduced contamination from deletion sequences . This is particularly important as these impurities can significantly affect the properties of the target peptide . The use of Z-Dbu(Fmoc) (S) has been demonstrated to be effective in synthesizing a variety of peptides, including those prone to aggregation and difficult sequences .
Action Environment
The action of Z-Dbu(Fmoc) (S) is influenced by the chemical environment in which the peptide synthesis takes place. For instance, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the type of resin used in SPPS, such as 2-chlorotrityl chloride resin, can also affect the efficiency of the Fmoc deprotection process .
Properties
IUPAC Name |
(3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(phenylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O6/c30-25(31)14-19(29-27(33)34-16-18-8-2-1-3-9-18)15-28-26(32)35-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,28,32)(H,29,33)(H,30,31)/t19-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBVOVLCIBZKIQ-IBGZPJMESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583421 |
Source
|
Record name | (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217471-94-7 |
Source
|
Record name | (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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